molecular formula C7H8N2O2 B12971859 6-Acetyl-4-methylpyrimidin-2(1H)-one

6-Acetyl-4-methylpyrimidin-2(1H)-one

Cat. No.: B12971859
M. Wt: 152.15 g/mol
InChI Key: FZIDAKKDMMFQKO-UHFFFAOYSA-N
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Description

6-Acetyl-4-methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an acetyl group at position 6 and a methyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-methylpyrimidin-2(1H)-one can be achieved through various methods, including:

    Condensation Reactions: One common method involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions.

    Cyclization Reactions: Another approach is the cyclization of appropriate precursors such as β-ketoesters with guanidine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processes: Utilizing large reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Processes: Employing continuous flow reactors to maintain a steady production rate.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Pyrimidine N-oxides.

    Reduction Products: Dihydropyrimidines.

    Substitution Products: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

6-Acetyl-4-methylpyrimidin-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-methylpyrimidin-2(1H)-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrimidin-2(1H)-one: Lacks the acetyl group at position 6.

    6-Acetylpyrimidin-2(1H)-one: Lacks the methyl group at position 4.

    2,4-Dimethylpyrimidine: Contains two methyl groups instead of an acetyl group.

Uniqueness

6-Acetyl-4-methylpyrimidin-2(1H)-one is unique due to the specific combination of acetyl and methyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

4-acetyl-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C7H8N2O2/c1-4-3-6(5(2)10)9-7(11)8-4/h3H,1-2H3,(H,8,9,11)

InChI Key

FZIDAKKDMMFQKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)C(=O)C

Origin of Product

United States

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